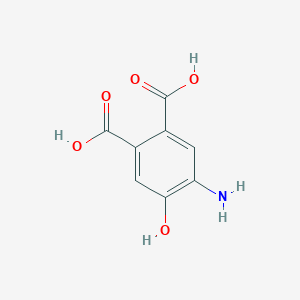

4-アミノ-5-ヒドロキシフタル酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-5-hydroxyphthalic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention compounds with similar structures or functionalities, which can provide insights into the chemical behavior and applications of related compounds. For instance, 4-amino-5-hexynoic acid is mentioned as an inhibitor of tetrapyrrole biosynthesis in plants, suggesting that the amino and carboxylic acid functionalities can interact with biological systems . Similarly, 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid is used as an intermediate for iodinated X-ray contrast agents, indicating the potential medical applications of such compounds . The synthesis of perfectly branched polyamide dendrons based on 5-(2-aminoethoxy)-isophthalic acid demonstrates the utility of these compounds in creating complex polymeric structures .

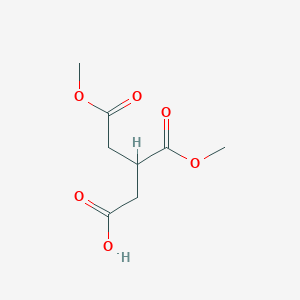

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures that can provide a framework for the synthesis of 4-amino-5-hydroxyphthalic acid. For example, the synthesis of 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid from monomethyl 5-nitroisophthalate includes amidation, reduction, and iodization steps . This suggests that a similar approach could be taken for the synthesis of 4-amino-5-hydroxyphthalic acid, starting from a nitro-substituted precursor and following with reduction and functional group modifications.

Molecular Structure Analysis

While the molecular structure of 4-amino-5-hydroxyphthalic acid is not directly analyzed in the papers, the structure of related compounds can be inferred to have significant implications on their reactivity and properties. The presence of amino and carboxylic acid groups, as well as other substituents like hydroxyethyl or iodine atoms, can affect the acidity, basicity, and overall reactivity of these molecules .

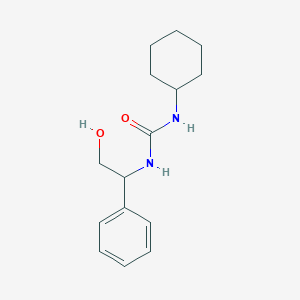

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 4-amino-5-hydroxyphthalic acid are diverse and can range from biological interactions to polymerization processes. For instance, 4-amino-5-hexynoic acid's ability to inhibit phytochrome and chlorophyll synthesis in plants indicates that it participates in biochemical pathways . The dendrons based on 5-(2-aminoethoxy)-isophthalic acid are synthesized using peptide chemistry methods, which involve activation and protection steps, highlighting the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-5-hydroxyphthalic acid can be extrapolated from the properties of structurally related compounds. The solubility, melting points, and reactivity can be influenced by the presence of functional groups and the overall molecular structure. For example, the optimal reaction conditions for the reduction of 5-nitro-N-(2-hydroxyethyl)-isophthalamic acid involve specific temperature and solvent considerations, which could be relevant for the handling and synthesis of 4-amino-5-hydroxyphthalic acid . The characterization of polyamide dendrons using spectroscopic methods and differential scanning calorimetry suggests that similar techniques could be employed to determine the properties of 4-amino-5-hydroxyphthalic acid .

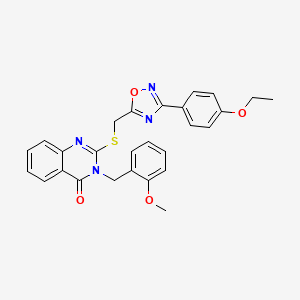

科学的研究の応用

- ポリイミド: 4-アミノ-5-ヒドロキシフタル酸は、芳香族ポリイミドの合成における重要な構成要素として機能します。 これらの高性能ポリマーは、優れた熱安定性、機械的強度、耐薬品性により、電子機器、航空宇宙、エンジニアリング分野で応用されています .

- 中間体合成: 研究者は、4-アミノ-5-ヒドロキシフタル酸を他の化合物の合成における中間体として使用しています。 たとえば、3,5-ジクロロ-4-ヒドロキシフタル酸に変換することができ、これは潜在的な医薬品用途があります .

高分子化学と材料科学

医薬品および創薬

特性

IUPAC Name |

4-amino-5-hydroxyphthalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,10H,9H2,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRGPWGEAMLBOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)O)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3,3-trifluoropropanamide](/img/structure/B2517736.png)

![Methyl (E)-4-oxo-4-[[4-(2-oxopiperidin-1-yl)phenyl]methylamino]but-2-enoate](/img/structure/B2517742.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2517745.png)

![4-[Methyl(propyl)amino]benzoic acid hydrochloride](/img/structure/B2517746.png)

![1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2517749.png)

![8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2517750.png)